2-acetyl-4-chlorophenyl 2-chlorobenzoate
Description
2-Acetyl-4-chlorophenyl 2-chlorobenzoate is a synthetic ester derivative characterized by a 2-chlorobenzoate moiety linked to a substituted phenyl group (4-chloro with an acetyl substituent at the ortho position). This compound belongs to a class of chlorinated aromatic esters, which are often explored for their biological activity, chemical reactivity, and structural diversity. The acetyl group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physical properties (e.g., solubility, melting point) and interactions in biological systems.
Properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)12-8-10(16)6-7-14(12)20-15(19)11-4-2-3-5-13(11)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIQFPTXIZNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-chlorophenyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-acetyl-4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-chlorobenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
- Synthesis of Complex Molecules: 2-Acetyl-4-chlorophenyl 2-chlorobenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.
Preparation Methods
- The synthesis typically involves the esterification of 2-chlorobenzoic acid with 2-acetyl-4-chlorophenol. This reaction is conducted under reflux conditions using dehydrating agents such as thionyl chloride or phosphorus trichloride.
| Method | Reagents | Conditions |
|---|---|---|
| Esterification | 2-Chlorobenzoic acid, 2-Acetyl-4-chlorophenol | Reflux in dichloromethane |
| Industrial Production | Continuous flow processes | Optimized reaction conditions |
Biological Applications
Antimicrobial and Anti-inflammatory Properties
- Recent studies have explored the biological activities of this compound, highlighting its potential antimicrobial and anti-inflammatory effects. These properties are attributed to its ability to interact with specific enzymes and receptors within biological systems.
Drug Development
- The compound is also under investigation for its potential use in drug development. Researchers are focusing on designing derivatives that exhibit enhanced pharmacological activities, which could lead to new therapeutic agents for various diseases.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as a precursor for various chemical products, contributing to advancements in material science.
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
- A study conducted by researchers at VIT University investigated the antimicrobial properties of derivatives of this compound. The findings indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
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Drug Design Research:
- In a collaborative research project involving multiple institutions, scientists explored the modification of this compound to enhance its anti-inflammatory properties. The study demonstrated that specific modifications could improve efficacy while reducing side effects.
-
Industrial Application Study:
- An industrial survey highlighted the use of this compound in synthesizing specialty polymers. The study showed that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-acetyl-4-chlorophenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The acetyl and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its dual chloro-substitution (on both the benzoate and phenyl rings) and the acetyl group. Comparisons with structurally related compounds highlight key differences:
Physicochemical Properties
Density and Boiling Point :
- 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate has a predicted density of 1.561 g/cm³ and boiling point of 530.2°C . These values exceed those of simpler analogs like ethyl 2-chlorobenzoate, reflecting the impact of bulky substituents.
- The acetyl group in the target compound likely reduces volatility compared to alkyl esters (e.g., ethyl 2-chlorobenzoate).
- Solubility: Chlorinated aromatic esters generally exhibit low water solubility due to hydrophobic aromatic rings. The acetyl group may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-acetylated analogs.
Environmental Degradation and Biocompatibility
- Biodegradation :
- 2-Chlorobenzoate derivatives are susceptible to microbial degradation via dioxygenase enzymes (e.g., 2-chlorobenzoate dioxygenase), which cleave the aromatic ring . However, the 4-chlorophenyl group in the target compound may hinder degradation due to steric effects.
- In contrast, 3-chlorobenzoate is more readily metabolized by bacteria like Desulfomonile spp., highlighting the positional sensitivity of chloro-substituents .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-acetyl-4-chlorophenyl 2-chlorobenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of 2-chlorobenzoyl chloride with 2-acetyl-4-chlorophenol under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Catalysts like triethylamine or DMAP can improve acylation efficiency. Optimization requires iterative testing via HPLC or TLC to monitor intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures enhances final product purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., acetyl protons at ~2.6 ppm, aromatic protons in the 7–8 ppm range) and confirms substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 327.04 for C₁₅H₁₀Cl₂O₃) and detects fragmentation pathways.
- FT-IR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).
Cross-validation of data from these techniques ensures structural fidelity .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
- Methodological Answer : Single crystals are grown via slow evaporation (e.g., ethyl acetate/hexane). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer. Structure solution via SHELXS (direct methods) and refinement with SHELXL (full-matrix least-squares) resolve atomic positions. Hydrogen bonding (e.g., C–H···O) and π-π interactions are analyzed using ORTEP-3 for visualization. Flack parameter analysis confirms absolute configuration if chiral centers exist .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives?
- Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.
- Isotopic Labeling : Confirms fragmentation pathways in MS.
- Variable-Temperature NMR : Detects conformational exchange broadening.
Cross-referencing with computational models (DFT-optimized structures) can reconcile discrepancies .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulates solvation effects and thermal stability.
- Docking Studies : Models interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Validation against experimental kinetic data (e.g., hydrolysis rates in acidic/basic conditions) refines accuracy .
Q. How can crystallographic data be used to analyze supramolecular assembly in derivatives of this compound?
- Methodological Answer : Crystal packing analysis in software like Mercury (CCDC) identifies non-covalent interactions:
- Hydrogen Bonds : Measure donor-acceptor distances (e.g., C–H···O < 3.2 Å).
- π-π Stacking : Analyze centroid-centroid distances (3.4–3.8 Å) and dihedral angles.
- Halogen Interactions : Cl···Cl contacts (< 3.5 Å) contribute to lattice stability.
These interactions guide the design of co-crystals for enhanced solubility or bioavailability .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Ensures consistent temperature control and reduces side reactions.
- In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time.
- Green Solvents : Switch from dichloromethane to cyclopentyl methyl ether (CPME) for safer large-scale use.
DOE (Design of Experiments) optimizes parameters like catalyst loading and mixing efficiency .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, solvent DMSO concentration). Mitigation steps:
- Dose-Response Curves : Establish IC₅₀ values under standardized protocols.
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation.
- Positive Controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays).
Meta-analysis of multiple datasets identifies outliers and clarifies structure-activity relationships .
Software and Tools
Q. Which software packages are recommended for refining crystallographic data of chlorobenzoate derivatives?
- Methodological Answer :
- SHELX Suite : SHELXL for refinement, SHELXS for structure solution.
- OLEX2 : Integrates visualization, refinement, and publication-ready graphics.
- PLATON : Validates geometry and checks for twinning/disorder.
Training modules from the IUCr (International Union of Crystallography) ensure best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
